Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[2.2.1]heptane ring system fused to a cyclopropane ring. This compound has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of bicyclo[2.2.1]hept-2-ene with cyclopropane derivatives under the influence of a catalyst such as BF3·Et2O. This reaction proceeds under mild conditions and yields the desired spirocyclic compound with high regioselectivity .
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halides or amines.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in the production of high-density fuels and as a precursor for advanced materials
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]: Similar spirocyclic structure but with different functional groups.
Spiro[bicyclo[2.2.1]hepta-2,5-diene-7,1’-cyclopropane]: Contains additional double bonds, leading to different reactivity and properties
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-ol |
InChI |
InChI=1S/C9H14O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-8,10H,1-5H2 |
InChI Key |
GWSLRCMNJUXYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3CC2CC3O |
Origin of Product |
United States |
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